molecular formula C22H23ClFNO B14134264 1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide CAS No. 1209811-93-7

1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide

Cat. No.: B14134264
CAS No.: 1209811-93-7
M. Wt: 371.9 g/mol
InChI Key: LKQDKDNCAONZGD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide is a complex organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a cyclopropylmethyl and cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-chlorophenyl and 4-fluorophenyl derivatives, followed by their coupling with cyclopropylmethyl and cyclopentanecarboxamide groups under controlled reaction conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • (3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol

Uniqueness

1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide is unique due to its specific combination of chlorophenyl and fluorophenyl groups attached to a cyclopropylmethyl and cyclopentanecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1209811-93-7

Molecular Formula

C22H23ClFNO

Molecular Weight

371.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C22H23ClFNO/c23-18-7-3-17(4-8-18)22(11-1-2-12-22)20(26)25-15-21(13-14-21)16-5-9-19(24)10-6-16/h3-10H,1-2,11-15H2,(H,25,26)

InChI Key

LKQDKDNCAONZGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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